4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid
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Overview
Description
4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes both hydrazone and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid typically involves the condensation of 2-hydroxyphenylhydrazine with a suitable naphthalene derivative. The reaction is usually carried out in an acidic or basic medium to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, and acetic acid. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted aromatic compounds .
Scientific Research Applications
4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with certain enzymes, inhibiting their activity. Additionally, the compound’s aromatic structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one: A similar compound with a slightly different structure.
2-Hydroxyphenylhydrazine derivatives: Compounds with similar functional groups but different aromatic backbones.
Uniqueness
4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid is unique due to its combination of hydrazone and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
113236-06-9 |
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Molecular Formula |
C17H12N2O4 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
3-hydroxy-4-[(2-hydroxyphenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H12N2O4/c20-14-8-4-3-7-13(14)18-19-15-11-6-2-1-5-10(11)9-12(16(15)21)17(22)23/h1-9,20-21H,(H,22,23) |
InChI Key |
GKPHZWWIFRMWGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=CC=C3O)O)C(=O)O |
Origin of Product |
United States |
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